

Application Notes and Protocols for Cryo-Electron Microscopy of Photosystem II

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Compound of Interest

Compound Name: PS-II

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These application notes provide a detailed protocol for determining the high-resolution structure of Photosystem II (PSII), a critical membrane protein complex involved in photosynthesis, using single-particle cryo-electron microscopy (cryo-EM). The following sections outline the necessary steps from sample preparation to final 3D model reconstruction, enabling researchers to apply this powerful technique to study PSII and other challenging membrane proteins.

Introduction

Photosystem II is a multi-subunit pigment-protein complex located in the thylakoid membranes of plants, algae, and cyanobacteria.[1] It is the only known biological enzyme that uses light energy to oxidize water, a fundamental process for life on Earth.[2][3] Understanding its structure at the atomic level is crucial for elucidating the mechanism of water splitting, which can inform the design of artificial photosynthetic systems for clean energy production.

Cryo-EM has become an indispensable tool for structural biology, particularly for large and complex macromolecules like PSII that are often difficult to crystallize.[4][5] This technique involves flash-freezing purified protein samples in a thin layer of vitreous (non-crystalline) ice, preserving them in a near-native state.[4][6] Thousands of 2D projection images of individual protein particles are then captured using a transmission electron microscope. These images are subsequently processed and combined computationally to reconstruct a high-resolution three-dimensional (3D) model of the molecule.[7] Recent advancements have led to cryo-EM

structures of PSII from various organisms at resolutions better than 2.0 Å, revealing intricate details of the water-splitting Mn₄CaO₅ cluster and its surrounding environment.[\[2\]](#)[\[8\]](#)[\[9\]](#)

This protocol provides a comprehensive workflow for PSII structure determination by cryo-EM, from the initial purification of the complex to the final data processing steps.

Experimental Protocols

Photosystem II (PSII) Purification

A highly pure, stable, and homogenous sample is the prerequisite for successful high-resolution cryo-EM.[\[10\]](#) This protocol details the purification of oxygen-evolving PSII core complexes from the mesophilic cyanobacterium *Synechocystis* sp. PCC 6803.

Materials and Reagents:

- *Synechocystis* 6803 cells with a hexahistidine-tag on the C-terminus of the CP47 subunit.[\[11\]](#)
- Purification Buffer: 1.2 M betaine, 10% (v/v) glycerol, 50 mM MES-NaOH (pH 6.0), 20 mM CaCl₂, 5 mM MgCl₂, 50 mM histidine, 1 mM EDTA, and 0.03% (w/v) n-dodecyl β-D-maltoside (β-DM).[\[11\]](#)
- Cryo-EM Buffer: 0.5 M betaine, 50 mM MES-NaOH (pH 6.8), 20 mM CaCl₂, 5 mM MgCl₂, 0.02% (w/v) β-DM.[\[11\]](#)
- Ni-NTA superflow affinity resin.[\[11\]](#)
- Centrifugal gel filtration columns and ultrafiltration devices.[\[11\]](#)

Methodology:

- Cell Culture and Harvest: Propagate the *Synechocystis* 6803 cell culture as previously described. Harvest cells by centrifugation.
- PSII Isolation: Isolate oxygen-evolving PSII core complexes using Ni-NTA affinity chromatography at 4°C under dim green light.[\[11\]](#)

- **Concentration:** Concentrate the purified PSII core complexes in Purification Buffer to approximately 1 mg of Chlorophyll/mL using ultrafiltration.[\[11\]](#)
- **Storage:** Aliquot the concentrated sample, flash-freeze in liquid nitrogen, and store at -80°C.
- **Buffer Exchange for Cryo-EM:** Before grid preparation, thaw an aliquot and exchange it into the Cryo-EM Buffer using a centrifugal gel filtration column.[\[11\]](#)
- **Final Concentration:** Concentrate the buffer-exchanged sample to a final concentration of ~2 mg of Chlorophyll/mL using an ultrafiltration device.[\[11\]](#) Keep the sample at 4°C until it is applied to the grids.[\[11\]](#)
- **Quality Control:** Assess the sample's oxygen-evolution activity to ensure the complex is intact and functional.[\[11\]](#) Further evaluation of sample homogeneity using negative-stain EM is recommended.[\[10\]](#)

Cryo-EM Grid Preparation (Vitrification)

The goal of vitrification is to embed the PSII particles in a thin layer of amorphous ice, preserving their structure.[\[6\]](#) This is typically achieved using an automated plunge-freezing device.[\[10\]](#)

Materials and Reagents:

- Purified and concentrated PSII sample (~2 mg/mL).[\[11\]](#)
- Holey-carbon C-flat 2/1 Cu 300-mesh EM grids (or equivalent).[\[8\]](#)
- Automated vitrification apparatus (e.g., FEI Vitrobot).
- Liquid ethane.
- Glow discharger.

Methodology:

- **Glow Discharge:** Glow discharge the holey-carbon grids for 30 seconds at 25 mA to make the carbon surface hydrophilic.[\[8\]](#)[\[11\]](#)

- Setup Vitrobot: Set the environmental chamber of the Vitrobot to 4°C and 100% humidity to prevent sample evaporation.[8][11]
- Sample Application: In low-light conditions, apply 3 μL of the concentrated PSII sample to the glow-discharged grid inside the Vitrobot chamber.[8][11]
- Blotting: Immediately blot the grid for 3 seconds to remove excess liquid, leaving a thin film of the sample across the holes in the carbon support.[8][11]
- Plunge Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen.[8][11] This vitrifies the thin film of the sample.
- Storage: Store the vitrified grids in liquid nitrogen until they are ready for imaging.

Cryo-EM Data Acquisition

Data is collected on a high-end transmission electron microscope equipped with a direct electron detector. The goal is to acquire a large number of high-quality micrographs of the vitrified PSII particles.

Methodology:

- Microscope Setup: Use a Titan Krios or CRYO ARM 300 microscope operated at 300 kV.[1]
- Detector: Utilize a direct electron detector such as a Gatan K2/K3 or Falcon 3/4.
- Data Collection Strategy:
 - Record movies in counting mode.
 - Set the magnification to achieve a calibrated pixel size of approximately 0.8-1.0 Å.
 - Use a defocus range of -0.6 to -2.8 μm . [12]
 - The total electron dose should be kept between 40 and 60 $\text{e}^-/\text{\AA}^2$ to minimize radiation damage, fractionated over 40-50 frames.[12][13][14] Studies have shown that a lower dose can significantly reduce damage to redox-active sites like the Mn_4CaO_5 cluster.[13][14]

- Automated Data Collection: Use automated data acquisition software like EPU (Thermo Fisher Scientific) or SerialEM to collect thousands of micrographs over one or more sessions.[\[12\]](#)

Image Processing and 3D Reconstruction

The raw movie files are processed through a computational pipeline to yield a high-resolution 3D density map. Several software packages are available, with RELION and CryoSPARC being the most widely used.[\[15\]](#)[\[16\]](#)

Methodology:

- Preprocessing:
 - Motion Correction: Correct for beam-induced motion and dose-weight the frames of each movie to produce a single micrograph.
 - CTF Estimation: Estimate the Contrast Transfer Function (CTF) for each micrograph. This function describes how the microscope optics affect the image.
- Particle Picking:
 - Automatically select potential PSII particles from the micrographs. This can be done using template-based methods, blob-based pickers, or neural-network-based pickers like Topaz or crYOLO.[\[17\]](#)
- Particle Extraction:
 - Extract the selected particles into a stack of individual particle images. Initially, a smaller box size can be used to speed up processing.[\[17\]](#)
- 2D Classification:
 - Classify the extracted particles into different 2D class averages. This step is crucial for removing "junk" particles (e.g., ice contaminants, denatured protein) and selecting a homogenous set of particles for 3D reconstruction.[\[18\]](#)
- Ab Initio 3D Reconstruction:

- Generate an initial low-resolution 3D model from a subset of the "good" particles without any external reference.
- 3D Classification and Heterogeneity Analysis:
 - Perform multiple rounds of 3D classification to sort particles into structurally distinct classes. This is important for separating different conformational states or assembly intermediates.
- High-Resolution Refinement:
 - Subject the particles belonging to the best, most homogeneous 3D class to 3D auto-refinement to achieve the highest possible resolution.
- Post-processing:
 - Apply a sharpening B-factor to the final map to enhance high-resolution features. The final resolution is determined by the Fourier Shell Correlation (FSC) 0.143 criterion.
- Model Building and Refinement:
 - Build an atomic model of PSII into the final cryo-EM density map using software like Coot, and refine it using programs like Phenix or Refmac.

Data Presentation

Quantitative data from published protocols are summarized below for easy reference and comparison.

Table 1: Cryo-EM Grid Preparation Parameters

Parameter	Setting	Source
Grid Type	C-flat 2/1 Cu 300-mesh	[8]
Glow Discharge	30 s at 25 mA	[8]
Vitrobot Temperature	4 °C	[8]
Chamber Humidity	100%	[8]
Sample Volume	3 µL	[8]
Blotting Time	3 seconds	[8]

| Plunge Freezant | Liquid Ethane [8] |

Table 2: Cryo-EM Data Acquisition Parameters

Parameter	Titan Krios (75k Mag)	Titan Krios (96k Mag)	CRYO ARM 300 (60k Mag)	Source
Microscope	Titan Krios	Titan Krios	CRYO ARM 300	[14]
Magnification	75,000x	96,000x	60,000x	[14]
Total Electron Dose	40 e ⁻ /Å ²	40 e ⁻ /Å ²	83 e ⁻ /Å ² (high- dose)	[14]
Defocus Range	-1.0 to -2.2 µm	-1.0 to -2.2 µm	-0.6 to -1.8 µm	[14]
Final Particle Count	90,897	203,912	174,099	[14]

| Final Map Resolution | 2.22 Å | 2.20 Å | 1.95 Å [[14] |

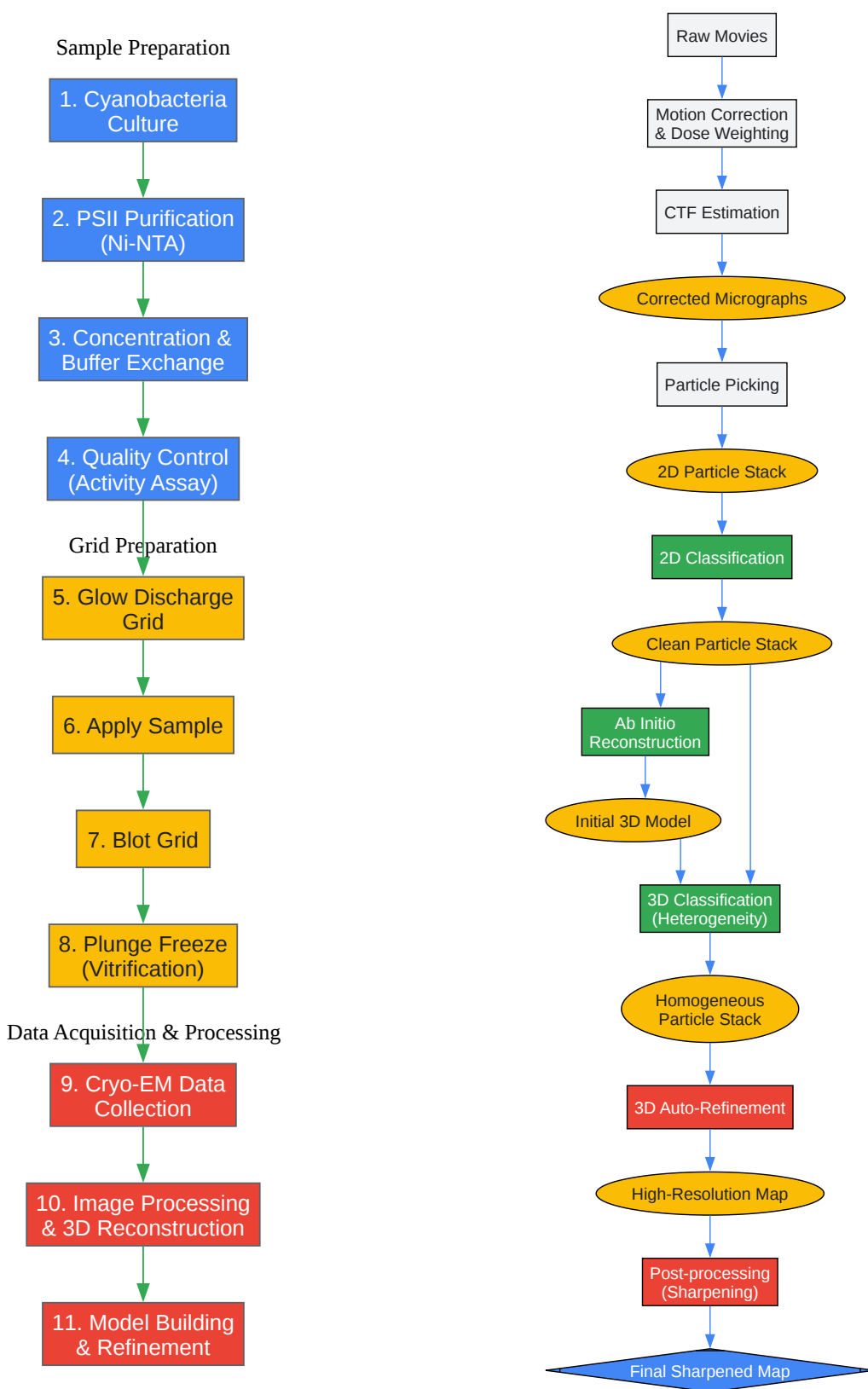
Table 3: Low-Dose vs. High-Dose Data Collection Comparison

Parameter	High-Dose	Low-Dose	Source
Total Electron Dose	83 e ⁻ /Å ²	3.3 e ⁻ /Å ²	[14]
Number of Frames	50	2	[13]
Resultant Resolution	1.95 Å	2.08 Å	[14]

| Observation | High dose causes damage to redox-active sites and disulfide bonds. Low dose reduces damage with minimal loss of resolution. |[\[13\]](#)[\[14\]](#) |

Visualizations

Experimental Workflow Diagram



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